molecular formula C3H3ClN2O B1363541 2-(Chloromethyl)-1,3,4-oxadiazole CAS No. 73315-63-6

2-(Chloromethyl)-1,3,4-oxadiazole

Cat. No.: B1363541
CAS No.: 73315-63-6
M. Wt: 118.52 g/mol
InChI Key: BQGOXMFAGHVQDF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,3,4-oxadiazole is a heterocyclic organic compound characterized by a five-membered ring containing three heteroatoms: one oxygen and two nitrogen atoms. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with chloroacetic acid derivatives, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to enhance the efficiency of the synthesis .

Mechanism of Action

Properties

IUPAC Name

2-(chloromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O/c4-1-3-6-5-2-7-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGOXMFAGHVQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372732
Record name 2-(chloromethyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73315-63-6
Record name 2-(chloromethyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-1,3,4-oxadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-(chloromethyl)-1,3,4-oxadiazoles useful in organic synthesis?

A: The key feature is the reactive chloromethyl group (-CH2Cl) present in these molecules. This group makes them excellent starting materials for further chemical transformations. [, ]

Q2: Can you provide an example of a specific synthesis utilizing 2-(chloromethyl)-1,3,4-oxadiazoles?

A: Research demonstrates the synthesis of new thiadiazolyl 3(2H)-pyridazinones compounds using 2-(chloromethyl)-1,3,4-oxadiazoles as a key reagent. Specifically, 2-tert-butyl-4-chloro-5-hydroxy-3(2H)-pyridazinones were reacted with various 5-aryl-2-chloromethyl-(1,3,4)-oxadiazoles. []

Q3: What are the common methods for preparing 2-(chloromethyl)-1,3,4-oxadiazoles?

A: A frequent approach involves the use of phosphorus oxychloride (POCl3) to cyclize N-acyl-N’-(2-benzothiazolylthioacetyl)hydrazines. Another method utilizes commercially available acylhydrazides as starting materials. These are reacted with 1-chloro-2,2,2-trimethoxyethane under microwave irradiation to directly yield the desired 2-(chloromethyl)-1,3,4-oxadiazoles. [, ]

Q4: Has the biological activity of compounds derived from 2-(chloromethyl)-1,3,4-oxadiazoles been investigated?

A: Yes, studies show that some thiadiazolyl 3(2H)-pyridazinones synthesized from 2-(chloromethyl)-1,3,4-oxadiazoles display notable insecticidal activity against the insect Pseudaletia separata Walker. In particular, compound 3b showed significant potency with an EC50 value of 21 mg/L. []

Q5: Are there other applications of 2-(chloromethyl)-1,3,4-oxadiazoles beyond the examples already mentioned?

A: Research shows that 2-(chloromethyl)-1,3,4-oxadiazoles react with 2-mercaptobenzothiazole in the presence of sodium methoxide. This reaction allows for the introduction of a benzothiazolylthiol group onto the oxadiazole ring, further expanding the structural diversity accessible from these versatile building blocks. []

Q6: How do researchers confirm the structure of newly synthesized 2-(chloromethyl)-1,3,4-oxadiazole derivatives?

A: A combination of techniques is employed. These include nuclear magnetic resonance spectroscopy (1H NMR), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm the identity and purity of the synthesized compounds. [, ]

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